1,2-Pyrenediol

Physicochemical Properties Solubility Regioisomer Comparison

Preventing misidentification in PAH metabolic studies requires the correct regioisomer. Generic pyrenediols fail to distinguish 1,2-sulfate conjugates. This 1,2-Pyrenediol resolves that challenge. - Enables precise LC-MS/MS quantification of Phase II conjugates per [local evidence]. - Ortho-diol structure provides unique reactivity for pyrene-fused heterocycle synthesis. - Supplied with rigorous batch-specific analytical documentation to ensure regulatory audit readiness.

Molecular Formula C16H10O2
Molecular Weight 234.25 g/mol
CAS No. 607361-39-7
Cat. No. B15167858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Pyrenediol
CAS607361-39-7
Molecular FormulaC16H10O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)O)C=C2
InChIInChI=1S/C16H10O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8,17-18H
InChIKeyJMLIZQVKDDUDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Pyrenediol Procurement Guide


1,2-Pyrenediol (also known as pyrene-1,2-diol) is a dihydroxylated derivative of pyrene, a four-ring polycyclic aromatic hydrocarbon (PAH) [1]. This specific regioisomer features hydroxyl groups at the 1 and 2 positions of the pyrene core. Its unique substitution pattern distinguishes it from other diol isomers and is directly relevant to its role as a specific metabolite and its distinct chemical reactivity profile [2]. This guide is intended for scientific and industrial users evaluating this compound for use as an analytical standard, a metabolic intermediate, or a specialized synthetic building block.

Product Type
Specific PAH diol metabolite with confirmed biological relevance
Selection Logic
Positional-isomer purity for distinct Phase II metabolite tracing
Use Context
Analytical standard, heterocycle synthesis precursor, redox probe research

Why 1,2-Pyrenediol Is Irreplaceable


Substitution of 1,2-Pyrenediol with a more common isomer, such as 1,6- or 1,8-pyrenediol, is not scientifically valid for many critical applications. The position of hydroxyl groups dictates the compound's specific reactivity, biological recognition, and analytical signature. 1,6-Pyrenediol is a known major metabolite in microbial degradation pathways [1], while 1,2-Pyrenediol is associated with distinct Phase II metabolic conjugates in aquatic organisms [2]. Similarly, in synthesis, the 1,2-diol moiety provides unique opportunities for forming heterocyclic structures or acting as a specific ligand, a role that other regioisomers cannot fulfill. Using the wrong isomer would lead to incorrect analytical identification, flawed metabolic tracing, or failed chemical syntheses.

Isomer Identity
1,2-Pyrenediol (target)
vs. 1,6-Pyrenediol or 1,8-Pyrenediol (common isomers)
Hydroxyl position dictates metabolic conjugate profile and synthetic reactivity; 1,6-isomer marks fungal degradation, not Phase II sulfation pathways.
Metabolite Class
1,2-Pyrenediol (target)
vs. 1-Hydroxypyrene (mono-hydroxy analog)
Enters distinct conjugation pathway; produces pyrenediol disulfate markers not formed from 1-hydroxypyrene, altering biomarker interpretation.
Redox State
1,2-Pyrenediol (reduced)
vs. 1,2-Pyrenedione (oxidized)
Fluorescence and electron-mediator behavior are oxidation-state dependent; diol/dione forms are not functionally interchangeable without revalidation.

1,2-Pyrenediol Differentiation Guide


Solubility & Physicochemical Profile vs. 1,6-Pyrenediol

While the exact solubility of 1,2-pyrenediol is not widely reported, it can be estimated against its 1,8-isomer. The structural similarity suggests a comparable low aqueous solubility, but the specific value for the 1,8-isomer provides a benchmark. The significant 1000x difference in solubility between the 1,8-isomer and its corresponding dione highlights the extreme functional group-dependent changes in these compounds, which is a critical consideration for experimental design [1] . The precise LogP and PSA for 1,2-Pyrenediol are 4.3 and 40.46 Ų, respectively [2].

Solubility Profile
Class-level inference
LogP 4.3 / PSA 40.46 Ų
Estimated low aqueous solubility comparable to 1,8-isomer benchmark (3.3E-3 g/L).
Solvent system choice is critical for assay design; data to verify for 1,2-isomer specifically.
Physicochemical Properties Solubility Regioisomer Comparison

Metabolic Fate Comparison with 1,6-Pyrenediol

1,2-Pyrenediol and 1,6-Pyrenediol are both metabolites of pyrene, but they form under different biological conditions and serve as markers for distinct pathways. Studies show that 1,6-pyrenediol is a major metabolite produced by soil fungi during pyrene degradation [1]. In contrast, 1,2-pyrenediol is a precursor to specific Phase II metabolites, such as pyrenediol sulfate and pyrenediol disulfate isomers, identified in the marine whelk Buccinum undatum [2]. This distinction is crucial for environmental monitoring and toxicological studies.

Metabolic Pathway
Cross-study comparable
Phase II sulfation (marine invertebrate model)
Associated with pyrenediol sulfate conjugates, distinct from 1,6-isomer fungal Phase I pathway.
Isomer selection directly impacts biomarker tracing accuracy.
Metabolism Environmental Fate Biomarker

Fluorescent Probe Reactivity vs. 1,8-Pyrenediol

The 1,8-pyrenedione/1,8-pyrenediol redox couple has been successfully deployed as a selective 'turn-on' fluorescent probe for amino acids like cysteine and tryptophan, with a reported detection limit of 0.15 µM and a linear range of 0–7 µM (R²=0.993) [1]. The 1,2-pyrenediol, due to its different substitution pattern, is expected to exhibit distinct redox potential and a different fluorescence response profile, making it unsuitable as a drop-in replacement in this established assay without complete revalidation. Its unique reactivity profile may, however, open up new sensing applications not accessible to the 1,8-isomer.

Fluorescent Probe
Class-level inference
1,8-isomer LOD 0.15 µM (Cys/Trp)
1,2-isomer redox/optical profile differs; not a drop-in replacement for published 1,8-isomer sensor assays.
May support novel probe development; requires full revalidation.
Fluorescent Probe Sensing Redox Chemistry

Phase II Conjugation vs. 1-Hydroxypyrene

Both 1,2-pyrenediol and 1-hydroxypyrene are substrates for Phase II conjugation enzymes, but they lead to different metabolic products. In the marine whelk Buccinum undatum, exposure to either pyrene or 1-hydroxypyrene resulted in the formation of multiple conjugated metabolites, including distinct pyrenediol sulfate isomers. 1-Hydroxypyrene primarily forms pyrene-1-sulfate and pyrene-1-glucuronide [1], whereas 1,2-pyrenediol gives rise to pyrenediol disulfate and pyrenediol glucuronide sulfate [2]. This indicates that 1,2-pyrenediol enters a different conjugation pathway.

Conjugation Route
Cross-study comparable
Forms pyrenediol disulfate and glucuronide sulfate
Enters distinct Phase II branch vs. 1-hydroxypyrene (which forms pyrene-1-sulfate/glucuronide).
Supports nuanced PAH exposure biomonitoring research.
Phase II Metabolism Conjugation Toxicology

Redox Profile vs. 1,2-Pyrenedione

1,2-Pyrenediol and its oxidized counterpart, 1,2-pyrenedione (CAS 39461-53-5), form a reversible redox couple. The difference in oxidation state leads to stark differences in properties. While direct data for the 1,2-isomer is limited, studies on the analogous 1,6- and 1,8-pyrenedione/diol systems show they are efficient electron transfer mediators, with the diol being the reduced form that is highly fluorescent compared to the non-fluorescent dione [1]. The 1,2-isomer is expected to follow similar behavior, making it a potential candidate for biosensor applications and redox-active materials.

Redox State
Class-level inference
Reduced (diol) — expected fluorescent; oxidized (dione) — expected non-fluorescent
Redox couple behavior inferred from 1,6- and 1,8-isomer systems.
Correct redox state procurement is essential for electrochemical or fluorescence studies.
Redox Chemistry Oxidation Mediator

1,2-Pyrenediol Applications


Environmental Metabolomics Analytical Standard

Given its confirmed presence as a specific metabolite in marine organisms [6], the most scientifically rigorous application for 1,2-Pyrenediol is as a high-purity analytical standard. It is essential for the accurate identification and quantification of pyrenediol sulfate and disulfate conjugates in environmental samples using LC-MS/MS or LC-FLD methods . This enables precise tracking of Phase II biotransformation pathways in PAH exposure studies.

Heterocycle Synthesis Precursor

The unique ortho-diol (catechol-like) moiety at the 1,2-position makes 1,2-Pyrenediol a distinct building block for synthesizing pyrene-fused heterocyclic compounds, such as dioxins, dioxolanes, or chelating ligands for metal complexes [6]. Its reactivity profile differs significantly from that of 1,6- or 1,8-pyrenediol, offering a pathway to molecules with tailored photophysical and electronic properties.

Redox Mediator for Biosensors

In line with the behavior of other pyrenediol/dione systems [6], 1,2-Pyrenediol has strong potential as an electron transfer mediator in enzymatic biosensors. When coupled with its oxidized form, 1,2-pyrenedione, it can shuttle electrons between an enzyme's active site and an electrode, enabling sensitive amperometric detection of various analytes .

Fluorescence Sensing Component

Although the 1,8-isomer is well-known for sensing [6], the distinct optical properties of 1,2-Pyrenediol make it suitable for developing novel fluorescent probes. Its emission response to environmental changes (e.g., solvent polarity, presence of specific metal ions) can be calibrated for use in chemical sensing applications where the response of the 1,8-isomer may not be optimal .

Application
Selection Property
Validation Focus
Environmental metabolomics standard
Isomer-specific metabolite identity
LC-MS/MS or LC-FLD conjugate profiling; pyrenediol sulfate/disulfate confirmation
Heterocycle synthesis precursor
Ortho-diol (1,2-catechol-like) reactivity
Dioxin/dioxolane formation; chelating ligand design; photophysical property review
Redox mediator research
Reversible diol/dione redox couple
Electron-transfer mediator in enzymatic biosensor platforms
Fluorescence sensing component
Distinct optical response vs. 1,8-isomer
Solvent-polarity and metal-ion response calibration for novel probe development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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